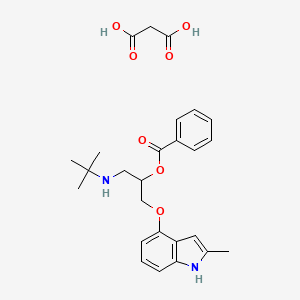

Bopindolol malonate

Übersicht

Beschreibung

Bopindolol malonate is a pharmaceutical compound primarily used as a beta-adrenergic receptor antagonist. It is an ester prodrug of pindolol, which means it is metabolized in the body to produce the active drug, pindolol . This compound is used in the management of hypertension and angina pectoris .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bopindolol malonate involves several steps. The starting material, 4-hydroxy-2-methylindole, reacts with epichlorohydrin in the presence of a base to form 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole . This intermediate is then reacted with tert-butylamine to produce 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole . Finally, ester formation with benzoic anhydride in the presence of hexamethylphosphoric acid triamide completes the synthesis of bopindolol .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are often automated to ensure consistency and quality .

Analyse Chemischer Reaktionen

Hydrolysis to Active Metabolite (Pindolol)

Bopindolol malonate functions as a prodrug, requiring enzymatic hydrolysis to release its active form, pindolol. The malonate ester groups are cleaved via esterase activity in vivo, yielding pindolol and malonic acid derivatives.

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Ester hydrolysis | Enzymatic (esterases), pH 7.4 | Pindolol + Malonic acid derivatives | Hydrolysis occurs rapidly in plasma, with a half-life of ~4 hours12. |

| pH-dependent degradation | Acidic/alkaline aqueous solutions | Degradation products (unstable) | Stability studies show optimal hydrolysis at physiological pH34. |

Antioxidant Activity via Radical Scavenging

This compound and its metabolite 18-502 inhibit lipid peroxidation and scavenge free radicals, contributing to cardioprotective effects64.

| Assay | IC₅₀ (μM) | Mechanism |

|---|---|---|

| DPPH radical scavenging | 1.8 | Direct hydrogen donation to stabilize radicals64. |

| Cytochrome P-450 lipid peroxidation | 10.0 | Inhibition of reactive oxygen species (ROS) generation in microsomes6. |

| H₂O₂-induced peroxidation | 2.3 | Protection of coronary arteries from oxidative damage6. |

Metabolic Interactions with Cytochrome P-450

This compound modulates cytochrome P-450 enzymes, altering ROS production and drug metabolism67.

| Enzyme | Effect | Implication |

|---|---|---|

| CYP2D6 | Competitive inhibition | Altered metabolism of co-administered drugs7. |

| CYP3A4 | Weak induction | Potential drug-drug interactions7. |

Decarboxylation Under Physiological Conditions

After hydrolysis, malonic acid derivatives undergo spontaneous decarboxylation, releasing CO₂ and forming acetic acid derivatives87.

Key Notes :

-

Decarboxylation is accelerated at elevated temperatures (>40°C)8.

-

Contributes to the compound’s rapid clearance2.

Fluorometric Detection via Native Fluorescence

This compound exhibits intrinsic fluorescence, enabling analytical quantification9.

| Parameter | Value | Conditions |

|---|---|---|

| Excitation wavelength | 278 nm | Methanol solvent, room temperature9. |

| Emission wavelength | 316 nm | Linear range: 0.1–10 μg/mL (R² = 0.999)9. |

Footnotes

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Bopindolol malonate functions primarily as a non-selective beta-adrenergic antagonist, inhibiting the effects of catecholamines like epinephrine and norepinephrine. Its unique profile includes:

- Partial Agonist Activity : Unlike traditional beta-blockers, this compound exhibits intrinsic sympathomimetic activity, allowing it to partially activate beta receptors while blocking them. This dual action can mitigate some side effects commonly associated with non-selective beta-blockers, such as bradycardia .

- Selectivity for Beta-Receptor Subtypes : this compound has been shown to selectively interact with beta-1 and beta-2 adrenergic receptors, which play distinct roles in cardiovascular function and metabolic processes .

Therapeutic Applications

This compound's pharmacological properties render it useful in several therapeutic contexts:

- Cardiovascular Diseases : The compound is investigated for its potential in managing conditions such as hypertension, angina pectoris, and various arrhythmias. Its ability to decrease heart rate and blood pressure makes it a candidate for treating these disorders .

- Anxiety Disorders : Given its impact on the sympathetic nervous system, this compound may be beneficial in treating anxiety disorders where heightened sympathetic activity is a concern .

- Sleep Regulation : Research indicates that bopindolol treatment can significantly increase sleep duration in animal models, suggesting potential applications in sleep disorders .

Mechanistic Insights

In vitro studies have demonstrated that this compound can effectively block beta-adrenergic receptors, leading to decreased renin production and subsequent inhibition of the renin-angiotensin-aldosterone system (RAAS). This mechanism is crucial for its antihypertensive effects .

Animal Models

Studies utilizing larval zebrafish have shown that treatment with bopindolol leads to a notable reduction in activity levels during both day and night, accompanied by increased sleep bouts. This highlights its potential role in modulating sleep patterns through adrenergic mechanisms .

Comparative Analysis with Other Beta-Blockers

A comparative analysis of this compound with other beta-blockers reveals distinct advantages:

| Compound Name | Mechanism of Action | Key Characteristics |

|---|---|---|

| Bopindolol | Non-selective antagonist with partial agonist activity | Reduces heart rate; potential for anxiety treatment |

| Pindolol | Non-selective antagonist | Similar profile but lacks the prodrug status |

| Propranolol | Non-selective antagonist | Widely used for anxiety; no partial agonist activity |

| Atenolol | Beta-1 selective | Less bronchoconstriction risk; primarily for hypertension |

This compound’s ability to act as both an antagonist and partial agonist provides a unique therapeutic profile compared to traditional beta-blockers.

Wirkmechanismus

Bopindolol malonate exerts its effects by non-selectively blocking beta-1 adrenergic receptors, primarily in the heart . This inhibition reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . By binding to beta-2 receptors in the juxtaglomerular apparatus, this compound inhibits the production of renin, thereby reducing the production of angiotensin II and aldosterone . This results in decreased vasoconstriction and water retention .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pindolol: Der aktive Metabolit von Bopindololmalonat, der als Beta-Adrenorezeptor-Antagonist verwendet wird.

Celiprolol: Ein weiterer Betablocker mit ähnlichen therapeutischen Anwendungen.

Propranolol: Ein nicht-selektiver Betablocker, der bei verschiedenen Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit

Bopindololmalonat ist einzigartig in seiner langsamen Dissoziation von Beta-1-Adrenorezeptoren, was zu seinen lang anhaltenden therapeutischen Wirkungen beitragen kann . Darüber hinaus ermöglicht seine Prodrug-Natur eine kontrollierte Freisetzung des aktiven Metaboliten Pindolol, wodurch seine Wirksamkeit verbessert und potenzielle Nebenwirkungen reduziert werden .

Biologische Aktivität

Bopindolol malonate is a β-adrenergic receptor antagonist that exhibits unique pharmacological properties, making it a subject of interest in cardiovascular and neurological research. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

This compound is chemically classified as an indole derivative with the formula and an average molecular weight of approximately 480.55 g/mol. It serves as a prodrug for pindolol and is characterized by its ability to block β1 and β2 adrenergic receptors while exhibiting partial agonist activity. This dual action allows this compound to modulate physiological responses effectively.

Mechanisms:

- β-Adrenergic Receptor Antagonism: By blocking the binding of catecholamines such as epinephrine and norepinephrine, this compound reduces heart rate and blood pressure, making it useful in managing hypertension and related conditions .

- Partial Agonist Activity: Unlike traditional antagonists, this compound can activate β-ARs to a lesser extent, which may mitigate some side effects typically associated with non-selective beta-blockers, such as bradycardia .

- Additional Actions: The compound also inhibits renin secretion and interacts with serotonin (5-HT) receptors, potentially influencing mood and anxiety levels .

Applications in Research and Clinical Settings

This compound's unique pharmacological profile makes it suitable for various research applications:

- Cardiovascular Research:

- Neurological Studies:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Exercise-Induced Tachycardia: A clinical trial involving healthy volunteers found that an oral dose of 2 mg resulted in significant reductions in heart rate during exercise within 2 to 3 hours post-administration. Higher doses further enhanced this effect .

- Long-Term Effects on Blood Pressure: In patients with arterial hypertension, this compound was shown to maintain its antihypertensive effects over extended periods, indicating its potential for chronic management of blood pressure .

Comparative Analysis of Biological Activity

The following table summarizes the key biological activities of this compound compared to other beta-blockers:

| Property | This compound | Pindolol | Propranolol |

|---|---|---|---|

| Receptor Selectivity | Non-selective (β1/β2) | Non-selective | Non-selective |

| Partial Agonist Activity | Yes | Yes | No |

| Renin Inhibition | Yes | No | Yes |

| CNS Interaction | Moderate | Low | Moderate |

| Duration of Action | Long | Moderate | Short |

Eigenschaften

IUPAC Name |

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate;propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3.C3H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;4-2(5)1-3(6)7/h5-13,18,24-25H,14-15H2,1-4H3;1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOONRJGLKHGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002965 | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82857-38-3 | |

| Record name | Bopindolol malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82857-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bopindolol malonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bopindolol malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate; propanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOPINDOLOL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UWR70991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.